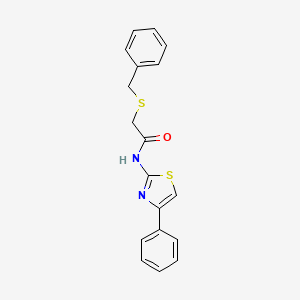
(5-(Methylamino)naphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Methylamino)naphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a naphthalene ring substituted with a methylamino group and a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylamino)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: (5-(Methylamino)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides), solvent (e.g., dichloromethane), ambient or elevated temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted naphthalene derivatives.
科学研究应用
Chemistry: (5-(Methylamino)naphthalen-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a fluorescent probe due to the presence of the naphthalene ring, which exhibits fluorescence properties. It can be employed in the study of biological processes and the detection of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of materials with unique properties.
作用机制
The mechanism of action of (5-(Methylamino)naphthalen-1-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the inhibition of enzymes, where the compound binds to the active site of the enzyme, blocking its activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.
相似化合物的比较
(5-(Dimethylamino)naphthalen-1-yl)boronic acid: Similar structure but with an additional methyl group on the amino group.
(5-(Amino)naphthalen-1-yl)boronic acid: Lacks the methyl group on the amino group.
(5-(Ethylamino)naphthalen-1-yl)boronic acid: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: (5-(Methylamino)naphthalen-1-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. The methyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. Additionally, the naphthalene ring provides fluorescence properties, making it useful as a fluorescent probe in biological research.
属性
分子式 |
C11H12BNO2 |
|---|---|
分子量 |
201.03 g/mol |
IUPAC 名称 |
[5-(methylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12(14)15/h2-7,13-15H,1H3 |
InChI 键 |
MPOZMSNZWZTQEF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CC=C(C2=CC=C1)NC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)



